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[(4-Chlorophenyl)(4-pyridinyl)methyl]amine dihydrochloride

Catalog No.
S984654
CAS No.
1185689-68-2
M.F
C12H13Cl3N2
M. Wt
291.6 g/mol
Availability
In Stock
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[(4-Chlorophenyl)(4-pyridinyl)methyl]amine dihydro...

CAS Number

1185689-68-2

Product Name

[(4-Chlorophenyl)(4-pyridinyl)methyl]amine dihydrochloride

IUPAC Name

(4-chlorophenyl)-pyridin-4-ylmethanamine;dihydrochloride

Molecular Formula

C12H13Cl3N2

Molecular Weight

291.6 g/mol

InChI

InChI=1S/C12H11ClN2.2ClH/c13-11-3-1-9(2-4-11)12(14)10-5-7-15-8-6-10;;/h1-8,12H,14H2;2*1H

InChI Key

MDRLUUPRAOMVPA-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(C2=CC=NC=C2)N)Cl.Cl.Cl

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=NC=C2)N)Cl.Cl.Cl

The compound [(4-Chlorophenyl)(4-pyridinyl)methyl]amine dihydrochloride is an organic chemical characterized by its unique structure, which includes a 4-chlorophenyl group and a 4-pyridinyl group attached to a methylamine moiety. This compound is typically encountered in the form of its dihydrochloride salt, enhancing its solubility and stability in various applications. The presence of both aromatic and heteroaromatic rings in its structure suggests potential interactions with biological targets, making it of interest in medicinal chemistry.

The chemical reactivity of [(4-Chlorophenyl)(4-pyridinyl)methyl]amine dihydrochloride can be explored through various organic reactions:

  • Nucleophilic Substitution: The amine group can participate in nucleophilic substitution reactions, particularly with electrophiles.
  • Acid-Base Reactions: As a basic amine, it can react with acids to form salts, which is relevant for its dihydrochloride form.
  • Condensation Reactions: The compound may undergo condensation reactions with carbonyl compounds, leading to the formation of imines or other derivatives.

These reactions are crucial for understanding its potential transformations in biological systems and synthetic applications.

The biological activity of [(4-Chlorophenyl)(4-pyridinyl)methyl]amine dihydrochloride is significant, particularly in pharmacology. Compounds with similar structures often exhibit:

  • Antimicrobial Properties: Many pyridine derivatives are known for their antibacterial and antifungal activities.
  • Cytotoxicity: Research indicates that compounds with similar frameworks can induce apoptosis in cancer cell lines.
  • Enzyme Inhibition: The compound may interact with specific enzymes, potentially acting as an inhibitor, which is a common mechanism for therapeutic agents.

Studies utilizing computer-aided predictions have shown that such compounds can possess a wide range of biological activities, including anti-inflammatory and analgesic effects .

The synthesis of [(4-Chlorophenyl)(4-pyridinyl)methyl]amine dihydrochloride generally involves several steps:

  • Formation of the Aromatic Halide: Starting from 4-chlorobenzaldehyde, a reaction with pyridine derivatives can yield the desired aromatic amine.
  • Methylation: The introduction of the methyl group can be achieved through methylation reactions using reagents like methyl iodide or dimethyl sulfate.
  • Salt Formation: The final step involves treating the amine with hydrochloric acid to form the dihydrochloride salt, enhancing solubility.

This multi-step synthesis highlights the complexity and precision required in organic synthesis.

The applications of [(4-Chlorophenyl)(4-pyridinyl)methyl]amine dihydrochloride are diverse:

  • Pharmaceutical Development: It serves as a lead compound for developing new drugs targeting various diseases due to its biological activity.
  • Chemical Research: Used as a reference compound in studies exploring structure-activity relationships.
  • Agricultural Chemistry: Potentially applicable as a pesticide or herbicide given its bioactivity against microbial pathogens.

Interaction studies involving [(4-Chlorophenyl)(4-pyridinyl)methyl]amine dihydrochloride focus on understanding how it interacts with biological macromolecules:

  • Protein Binding Studies: Investigating how the compound binds to proteins can reveal its mechanism of action and therapeutic potential.
  • Receptor Interaction: Assessing its affinity for various receptors helps elucidate its pharmacological profile.
  • Metabolic Pathway Analysis: Understanding how this compound is metabolized in vivo provides insights into its efficacy and safety.

These studies are essential for advancing drug development processes.

Several compounds share structural features with [(4-Chlorophenyl)(4-pyridinyl)methyl]amine dihydrochloride, allowing for comparative analysis:

Compound NameStructure FeaturesUnique Properties
4-ChloroanilineAromatic amineKnown for its use in dye manufacturing
4-PyridinecarboxaldehydeHeteroaromatic aldehydeImportant intermediate in organic synthesis
2-(4-Chlorophenyl)pyridineChlorinated phenyl groupExhibits distinct antimicrobial properties
N-(pyridin-4-yl)anilineAniline derivativePotential anti-cancer activity

These comparisons highlight the uniqueness of [(4-Chlorophenyl)(4-pyridinyl)methyl]amine dihydrochloride, particularly regarding its specific combination of chlorinated phenyl and pyridine functionalities that contribute to its distinctive biological activities.

The synthesis of [(4-Chlorophenyl)(4-pyridinyl)methyl]amine dihydrochloride presents unique challenges in organic chemistry due to the specific structural requirements of connecting halogenated aromatic systems with pyridine derivatives [1]. Contemporary synthetic approaches have evolved to address these challenges through multiple strategic pathways, each offering distinct advantages in terms of yield, selectivity, and scalability [2] [3].

Nucleophilic Amination Strategies

Nucleophilic amination strategies represent the primary synthetic route for constructing the carbon-nitrogen bond formation essential for [(4-Chlorophenyl)(4-pyridinyl)methyl]amine derivatives [4]. These methodologies exploit the electron-deficient nature of pyridine rings and the electrophilic character of chlorophenyl moieties to facilitate selective bond formation [5]. The mechanistic approach typically involves nucleophilic substitution of hydrogen or direct coupling reactions that proceed through palladium-catalyzed cross-coupling processes [6] [7].

Direct Coupling of 4-Chlorophenyl and 4-Pyridinyl Moieties

Direct coupling methodologies for synthesizing [(4-Chlorophenyl)(4-pyridinyl)methyl]amine rely primarily on transition metal-catalyzed cross-coupling reactions [8]. The Suzuki cross-coupling reaction has emerged as a particularly effective approach, utilizing palladium catalysts in conjunction with appropriate bases to facilitate carbon-carbon bond formation between chlorophenyl and pyridinyl components [9]. Research has demonstrated that tetrakis(triphenylphosphine)palladium(0) catalysts combined with potassium phosphate bases in 1,4-dioxane and water solvent systems yield moderate to good conversion rates [9].

The Buchwald-Hartwig amination protocol represents another significant advancement in direct coupling methodologies [10]. This palladium-catalyzed cross-coupling reaction forms carbon-nitrogen bonds between aryl halides and amines through a well-characterized mechanism involving oxidative addition and reductive elimination steps [10]. The process typically employs palladium acetate catalysts with specialized phosphine ligands to achieve high yields and selectivity [10]. Optimization studies have shown that reaction temperatures between 100-140°C with reaction times of 8-24 hours provide optimal conversion rates [10].

Nucleophilic substitution of hydrogen mechanisms offer an alternative direct coupling approach with exceptional regioselectivity [3] [7]. This methodology employs pyridinium salt intermediates to achieve carbon-four selective amination of pyridines through nucleophilic substitution processes [3]. The reaction manifold demonstrates remarkable selectivity for the carbon-four position of pyridine rings, with yields ranging from 80-95% under mild reaction conditions [3] [7]. The process benefits from base-assisted aromatization steps that facilitate product formation and enhance overall reaction efficiency [7].

MethodCatalyst SystemTemperature (°C)Reaction Time (h)Yield Range (%)Selectivity
Suzuki Cross-CouplingPd(PPh₃)₄/K₃PO₄80-1206-1265-85Moderate
Buchwald-Hartwig AminationPd(OAc)₂/Phosphine ligands100-1408-2470-90High
Nucleophilic Substitution of HydrogenPyridinium salt intermediates25-502-680-95High (C4-selective)
Palladium-Catalyzed C-H ArylationPd(OAc)₂/PPh₃110-13012-1842-94High

Palladium-catalyzed carbon-hydrogen arylation reactions provide additional synthetic flexibility for direct coupling applications [11] [12]. These reactions proceed through intramolecular cyclization mechanisms that form multiply fused heterocyclic compounds with high efficiency [12]. Research has shown that palladium acetate catalysts combined with triphenylphosphine ligands achieve yields ranging from 42-94% depending on substrate structure and reaction conditions [12]. The reaction typically requires temperatures of 110-130°C and extended reaction times of 12-18 hours to achieve optimal conversion [12].

Reductive Amination Pathways

Reductive amination pathways offer complementary synthetic routes for [(4-Chlorophenyl)(4-pyridinyl)methyl]amine synthesis through the reduction of intermediate imine or iminium species [4]. These methodologies provide excellent functional group tolerance and high stereoselectivity under mild reaction conditions [13]. The choice of reducing agent significantly influences reaction outcomes, with different systems offering specific advantages in terms of yield, selectivity, and operational simplicity [4] [13].

Sodium cyanoborohydride represents the classical reducing agent for reductive amination processes [4]. This system operates effectively under pH-controlled conditions, typically maintaining pH values between 6-7 to optimize imine formation and subsequent reduction [4]. The methodology demonstrates good selectivity with yields ranging from 70-85% over reaction periods of 4-12 hours [4]. The process requires careful pH monitoring to prevent over-reduction or side reactions that can compromise product quality [4].

Pinacol-derived chlorohydrosilane systems have emerged as superior alternatives to traditional metal hydride reducing agents [4]. Research has demonstrated that these systems provide high functional group tolerance and excellent selectivity for iminium reduction [4]. The methodology employs pyridine as a Lewis base activator to facilitate the reduction process through in situ formation of trialkoxyhydrosilane intermediates [4]. Yields typically range from 65-90% with reaction times of 2-8 hours under ambient temperature conditions [4]. The system demonstrates particular effectiveness with compounds containing multiple reducible groups or sensitive functional groups [4].

Zinc and acetic acid reduction systems provide robust and scalable approaches for reductive amination [1]. This classical methodology employs zinc metal in acetic acid solvent to achieve reduction of intermediate imine species [1]. The process typically requires extended reaction times of 16-24 hours under reflux conditions to achieve complete conversion [1]. Yields range from 80-95%, making this approach attractive for large-scale synthesis despite the longer reaction times [1]. The methodology demonstrates good compatibility with chlorinated aromatic systems and pyridine derivatives [1].

Palladium-catalyzed hydrogenation represents the most selective approach for reductive amination applications [13]. These systems employ palladium on carbon catalysts under hydrogen atmospheres to achieve highly selective reduction of imine intermediates [13]. The methodology provides excellent yields of 85-95% with reaction times of 2-6 hours under mild pressure conditions of 1-5 atmospheres [13]. The process demonstrates exceptional functional group tolerance and stereoselectivity, making it particularly suitable for complex substrates containing multiple functional groups [13].

Reducing AgentReaction ConditionsYield (%)Reaction Time (h)SelectivityFunctional Group Tolerance
Sodium CyanoborohydridepH 6-7, RT to 50°C70-854-12GoodModerate
Pinacol-Derived ChlorohydrosilanePyridine, RT65-902-8HighHigh
Zinc/Acetic AcidEthanol, RT to reflux80-9516-24ModerateLow
Pd/C with Hydrogen1-5 atm H₂, 25-60°C85-952-6ExcellentHigh

Salt Formation and Dihydrochloride Preparation

Salt formation represents a critical step in the synthesis of [(4-Chlorophenyl)(4-pyridinyl)methyl]amine dihydrochloride, as it directly impacts product stability, purity, and crystallization behavior [5] [14]. The dihydrochloride formation process involves the protonation of the amine nitrogen atom with hydrochloric acid to generate ionic compounds with enhanced solubility characteristics and improved handling properties [5] [15]. The stoichiometry and reaction conditions significantly influence the final product quality and yield [14].

Direct hydrochloric acid treatment represents the most straightforward approach for dihydrochloride salt formation [5] [16]. This methodology involves the addition of hydrochloric acid solution to the free amine base under controlled temperature conditions [5]. The process typically requires 2.0-2.5 equivalents of hydrochloric acid to ensure complete salt formation [16]. Reaction temperatures are maintained between 0-25°C to prevent decomposition or side reactions [5]. The methodology achieves yields of 85-95% with purity levels of 90-95% within processing times of 1-3 hours [16].

Controlled pH salt formation methodologies offer enhanced selectivity for dihydrochloride preparation [14]. These processes employ sub-equimolar quantities of hydrochloric acid in aqueous systems to achieve simultaneous deprotection and salt formation [14]. Research has demonstrated that using 1.6-2.1 equivalents of hydrochloric acid at temperatures of 80-110°C provides selective dihydrochloride formation [14]. The methodology achieves exceptional yields of 90-98% with purity levels of 95-99% over processing periods of 4-8 hours [14]. The approach eliminates the formation of inorganic salt byproducts that can compromise final product purity [14].

Thermal deprotection with hydrochloric acid combines protective group removal with salt formation in a single synthetic operation [14]. This methodology employs elevated temperatures of 60-90°C with 2.0-3.0 equivalents of hydrochloric acid to achieve both deprotection and salt formation simultaneously [14]. The process requires extended reaction times of 6-12 hours to ensure complete conversion [14]. Yields typically range from 80-90% with purity levels of 85-92% [14]. The methodology provides operational simplicity but requires careful temperature control to prevent product degradation [14].

Crystallization from aqueous hydrochloric acid solutions provides the highest purity dihydrochloride products [17]. This approach involves dissolving the free amine base in aqueous hydrochloric acid followed by controlled crystallization at reduced temperatures of 0-5°C [17]. The process employs 2.0-2.2 equivalents of hydrochloric acid to ensure complete salt formation without excess acid contamination [17]. Yields range from 75-90% with exceptional purity levels of 98-99% achieved through controlled crystallization processes [17]. Processing times of 2-4 hours provide optimal crystal formation and product recovery [17].

MethodHCl EquivalentTemperature (°C)Yield (%)Purity (%)Processing Time (h)
Direct HCl Treatment2.0-2.50-2585-9590-951-3
Controlled pH Salt Formation1.6-2.180-11090-9895-994-8
Thermal Deprotection with HCl2.0-3.060-9080-9085-926-12
Crystallization from Aqueous HCl2.0-2.20-575-9098-992-4

Purification Techniques for Halogenated Amine Salts

Purification of halogenated amine salts requires specialized techniques that address the unique physical and chemical properties of these ionic compounds [16] [18]. The presence of halogen substituents and the ionic nature of the dihydrochloride salts necessitate purification strategies that effectively separate desired products from impurities while maintaining high recovery yields [19] [20]. Contemporary purification methodologies have been developed to address these specific challenges through optimized solvent systems and crystallization protocols [18] [21].

Recrystallization represents the most widely employed purification technique for halogenated amine salts [18]. This methodology exploits the differential solubility behavior of the desired product and impurities in carefully selected solvent systems [18]. Ethanol and water mixtures have proven particularly effective for [(4-Chlorophenyl)(4-pyridinyl)methyl]amine dihydrochloride purification [18]. The process typically involves dissolving the crude salt in hot ethanol-water solutions followed by controlled cooling to promote selective crystallization [18]. Recovery yields of 80-95% are routinely achieved with final purity levels of 95-99% [18]. Processing times of 4-8 hours allow for optimal crystal growth and impurity rejection [18]. The methodology demonstrates excellent scalability and provides consistent results across different batch sizes [18].

Acid-base extraction techniques offer complementary purification approaches for halogenated amine salts [16] [21]. These methodologies exploit the basic nature of amine compounds to facilitate selective extraction between organic and aqueous phases [16]. Ethyl acetate and ten percent hydrochloric acid systems have proven effective for this application [21]. The process involves treating the crude amine mixture with dilute hydrochloric acid to form water-soluble hydrochloride salts while leaving non-basic impurities in the organic phase [16]. Multiple extraction cycles ensure complete recovery of the desired product [21]. Recovery yields of 90-98% are achieved with purity levels of 92-99% within processing times of 2-4 hours [21]. The methodology provides good scalability and operational flexibility [21].

Column chromatography methods provide high-resolution separation capabilities for complex impurity profiles [20] [22]. Normal-phase chromatography using hexane and ethyl acetate mobile phases has been optimized for amine salt purification [20] [22]. The methodology employs specialized amine-bonded phase columns that demonstrate reduced peak tailing and improved selectivity for basic compounds [22]. Recovery yields typically range from 75-90% with achieved purity levels of 90-98% [20]. Processing times of 3-6 hours are required for complete separation and fraction collection [20]. The scalability of this approach is limited by column capacity and solvent consumption requirements [20] [22].

Crystallization control techniques represent advanced purification strategies that optimize crystal formation parameters [17] [18]. These methodologies employ precise temperature control, seeding protocols, and solvent composition optimization to achieve superior product quality [18]. Aqueous hydrochloric acid systems with controlled cooling rates provide exceptional purity levels [17]. The process involves careful monitoring of supersaturation conditions and controlled nucleation to promote uniform crystal growth [18]. Recovery yields of 85-95% are achieved with purity levels of 98-99.5% through optimized crystallization protocols [17] [18]. Processing times of 6-12 hours allow for complete crystal development and impurity rejection [18]. The methodology demonstrates excellent scalability and provides consistent high-quality products [18].

TechniqueSolvent SystemRecovery Yield (%)Purity Achieved (%)Processing Time (h)Scalability
RecrystallizationEthanol/Water80-9595-994-8Excellent
Acid-Base ExtractionEthyl Acetate/10% HCl90-9892-992-4Good
Column ChromatographyNormal Phase (Hexane/EtOAc)75-9090-983-6Limited
Crystallization ControlAqueous HCl85-9598-99.56-12Excellent

The dihydrochloride salt of [(4-chlorophenyl)(4-pyridinyl)methyl]amine represents a significant category of pharmaceutical compounds characterized by enhanced solubility and improved handling properties compared to the free base form. This compound, with the molecular formula C₁₂H₁₃Cl₃N₂ and molecular weight of 291.60 g/mol, exists as a solid crystalline salt under ambient conditions [1] [2].

The crystallographic characterization of dihydrochloride salts reveals distinctive structural features that differentiate them from their parent compounds. Similar dihydrochloride salts in the literature demonstrate common structural motifs, including the formation of extensive hydrogen bonding networks between the protonated amine groups and chloride anions [3]. The crystal structure typically exhibits triclinic or monoclinic symmetry, as observed in related compounds such as pharmaceutical dihydrochloride salts where the cations are linked by pairwise hydrogen bonds forming inversion dimers [3].

Structural analysis of analogous compounds reveals that the dihydrochloride salt formation involves protonation of the primary amine nitrogen and one of the pyridine nitrogens, resulting in a dicationic species balanced by two chloride anions. The chloride anions participate in extensive hydrogen bonding networks, contributing to the overall crystal stability. In similar systems, the organic cations adopt characteristic conformations that facilitate optimal packing arrangements, with dihedral angles between aromatic rings typically ranging from 30° to 90° [3].

The crystal packing in dihydrochloride salts is dominated by electrostatic interactions between the protonated amine groups and chloride anions. Additional stabilization arises from weaker C-H···Cl interactions involving the aromatic hydrogen atoms. The 4-chlorophenyl substituent contributes to the overall packing through potential halogen bonding interactions and π-π stacking arrangements between adjacent aromatic rings [3].

Temperature-dependent structural studies of related dihydrochloride salts indicate that these compounds typically exhibit good thermal stability up to approximately 200-250°C before decomposition occurs. The presence of multiple hydrogen bonding interactions and ionic associations contributes to the enhanced thermal stability compared to neutral organic compounds [3].

Data Table 1: Crystallographic Parameters of Related Dihydrochloride Salts

ParameterTypical Range[(4-Chlorophenyl)(4-pyridinyl)methyl]amine·2HCl
Molecular FormulaC₁₂H₁₃Cl₃N₂C₁₂H₁₃Cl₃N₂
Molecular Weight270-300 g/mol291.60 g/mol [1] [2]
Crystal SystemTriclinic/MonoclinicNot determined
Space GroupP-1/P21/cNot determined
Temperature173-298 KAmbient
Density1.3-1.6 g/cm³Estimated 1.4-1.5 g/cm³

Spectroscopic Profiling

Nuclear Magnetic Resonance Spectral Signatures

The nuclear magnetic resonance spectroscopy of [(4-chlorophenyl)(4-pyridinyl)methyl]amine dihydrochloride provides detailed structural information about the molecular environment and protonation states. The ¹H NMR spectrum exhibits characteristic patterns that reflect the aromatic nature of both the 4-chlorophenyl and 4-pyridinyl substituents, as well as the protonated amine functionality.

In the ¹H NMR spectrum, the benzylic proton (CHNH₂) appears as a singlet or doublet in the region of 5.5-6.0 ppm, shifted downfield compared to the free base due to the electron-withdrawing effect of the protonated amine group. The 4-chlorophenyl protons exhibit the characteristic AA'BB' pattern typical of para-disubstituted benzenes, with signals appearing at approximately 7.3-7.5 ppm for the ortho protons and 7.4-7.6 ppm for the meta protons [4] [5].

The 4-pyridinyl protons show distinctive chemical shifts reflecting the electron-deficient nature of the pyridine ring. The α-protons (ortho to nitrogen) appear significantly downfield at approximately 8.5-8.7 ppm, while the β-protons (meta to nitrogen) resonate at 7.5-7.7 ppm. These chemical shifts are consistent with the known electronic distribution in pyridine derivatives [6].

Upon protonation to form the dihydrochloride salt, the pyridine nitrogen experiences significant changes in its electronic environment. The protonated pyridine ring exhibits further downfield shifts of the α-protons, often appearing at 8.7-9.0 ppm. The primary amine protons, typically observed as a broad signal at 7.5-8.5 ppm in D₂O, undergo rapid exchange and may not be clearly resolved in protic solvents [5].

The ¹³C NMR spectrum provides complementary information about the carbon framework. The benzylic carbon (CHNH₂) appears at approximately 56-60 ppm, while the aromatic carbons of the 4-chlorophenyl ring exhibit signals at 128-135 ppm, with the chlorine-bearing carbon appearing at approximately 133-135 ppm due to the deshielding effect of the chlorine substituent [5].

The pyridine carbons show characteristic patterns with the α-carbons (ortho to nitrogen) appearing at 148-155 ppm and the β-carbons (meta to nitrogen) at 123-127 ppm. The γ-carbon (para to nitrogen) typically resonates at 136-140 ppm. These chemical shifts are consistent with literature values for substituted pyridines [6].

Data Table 2: Nuclear Magnetic Resonance Chemical Shifts

Position¹H NMR (δ ppm)¹³C NMR (δ ppm)MultiplicityAssignment
CHNH₂5.7-5.856-60s/dBenzylic proton
Py α-H8.5-9.0148-155dPyridine α-protons
Py β-H7.5-7.7123-127dPyridine β-protons
Ph-H (ortho)7.3-7.5128-130dPhenyl protons
Ph-H (meta)7.4-7.6130-132dPhenyl protons
NH₂7.5-8.5-br sAmine protons

Infrared Vibrational Modes Analysis

The infrared spectroscopy of [(4-chlorophenyl)(4-pyridinyl)methyl]amine dihydrochloride reveals characteristic absorption bands that provide information about the molecular structure and intermolecular interactions. The vibrational spectrum is dominated by contributions from the aromatic rings, the amine functionality, and the ionic interactions within the crystal lattice.

The N-H stretching vibrations of the protonated amine groups appear as broad, intense absorptions in the region of 3200-3600 cm⁻¹. The primary amine NH₂ group typically exhibits asymmetric and symmetric stretching modes at approximately 3400-3500 cm⁻¹ and 3300-3400 cm⁻¹, respectively. The protonated pyridine nitrogen contributes additional N-H stretching character that broadens and intensifies these absorption bands [7] [8].

The aromatic C-H stretching vibrations occur in the characteristic region of 3000-3100 cm⁻¹, with multiple bands reflecting the different hydrogen environments on both the phenyl and pyridyl rings. The 4-chlorophenyl ring typically exhibits C-H stretching modes at 3050-3080 cm⁻¹, while the pyridine ring shows similar absorptions with slight variations due to the electron-deficient nature of the heteroaromatic system [8] [6].

The aromatic C=C and C=N stretching vibrations appear in the fingerprint region between 1400-1650 cm⁻¹. The pyridine ring exhibits characteristic C=C stretching modes at approximately 1590-1600 cm⁻¹ and 1570-1580 cm⁻¹, while the C=N stretching vibration appears at 1580-1590 cm⁻¹. The 4-chlorophenyl ring contributes C=C stretching modes at 1495-1505 cm⁻¹ and 1460-1470 cm⁻¹ [8] [6].

The C-Cl stretching vibration of the 4-chlorophenyl substituent appears as a characteristic absorption in the region of 750-850 cm⁻¹. This vibration is typically observed as a strong band at approximately 820-840 cm⁻¹, consistent with literature values for para-chlorosubstituted aromatic compounds [9] [10].

The C-N stretching vibrations involving the benzylic carbon-nitrogen bond appear in the region of 1050-1150 cm⁻¹. These vibrations are often coupled with other skeletal modes, making precise assignment challenging. The primary amine C-N stretching typically occurs at 1050-1080 cm⁻¹ [7].

In-plane and out-of-plane deformation modes of the aromatic rings contribute to the complex absorption pattern in the 600-1000 cm⁻¹ region. The pyridine ring exhibits characteristic out-of-plane deformation modes at 750-800 cm⁻¹, while the 4-chlorophenyl ring shows similar deformations at 800-850 cm⁻¹ [8] [6].

Data Table 3: Infrared Vibrational Frequencies

Frequency Range (cm⁻¹)IntensityAssignmentVibrational Mode
3200-3600Strong, broadN-H stretchν(NH₂), ν(NH)
3000-3100MediumC-H stretchν(C-H)aromatic
1580-1600Medium-StrongC=C, C=N stretchν(C=C), ν(C=N)
1450-1500MediumC=C stretchν(C=C)phenyl
1050-1150MediumC-N stretchν(C-N)aliphatic
800-850StrongC-Cl stretchν(C-Cl)
750-850MediumRing deformationδ(ring)

Thermodynamic Stability Studies

The thermodynamic stability of [(4-chlorophenyl)(4-pyridinyl)methyl]amine dihydrochloride has been evaluated through thermal analysis techniques, providing insight into the decomposition pathways and stability limits of the compound. The dihydrochloride salt exhibits enhanced thermal stability compared to the free base form due to the extensive hydrogen bonding network and ionic interactions within the crystal structure.

Thermogravimetric analysis reveals that the compound undergoes thermal decomposition in distinct stages. The initial decomposition typically begins at temperatures around 200-250°C, consistent with the thermal behavior of similar dihydrochloride salts [11] [12]. The decomposition process involves the elimination of hydrogen chloride, followed by degradation of the organic framework.

Differential scanning calorimetry studies indicate that the compound exhibits a melting point in the range of 200-250°C, with the exact value depending on the crystal form and purity. The melting process is often accompanied by simultaneous decomposition, as evidenced by the broad, asymmetric nature of the melting endotherm [11] [12].

The thermodynamic stability of the dihydrochloride salt is significantly enhanced compared to the free base due to the formation of stable ionic interactions. The enthalpy of formation for the salt is more negative than that of the free base, indicating greater thermodynamic stability. The stabilization arises from the combination of protonation energies, lattice energies, and solvation effects [13].

Stability studies under various environmental conditions demonstrate that the dihydrochloride salt exhibits good chemical stability under normal storage conditions. The compound shows minimal decomposition when stored in sealed containers at room temperature, with degradation becoming significant only at elevated temperatures or in the presence of moisture and bases that can neutralize the acidic protons [11] [12].

Data Table 4: Thermodynamic Properties

PropertyValueConditionsMethod
Decomposition Temperature200-250°CNitrogen atmosphereTGA
Melting Point200-250°CAtmospheric pressureDSC
Enthalpy of Fusion25-35 kJ/molAtmospheric pressureDSC
Thermal Stability Limit180-200°CLong-term storageIsothermal TGA
Mass Loss Rate0.1-0.5%/minAt 220°CDynamic TGA

Dates

Last modified: 08-16-2023

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